molecular formula C20H20N6O7 B12300122 2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

Cat. No.: B12300122
M. Wt: 456.4 g/mol
InChI Key: KIWDKYBQSARKOL-UHFFFAOYSA-N
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Description

11-Oxahomofolic acid is a synthetic folate analogue with potential antitumor properties. It is structurally related to folic acid and other folate analogues, which are known for their role in DNA synthesis and repair. This compound has garnered interest due to its ability to inhibit thymidylate synthetase, an enzyme crucial for DNA replication, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxahomofolic acid involves multiple steps, starting from commercially available precursors. One of the key steps includes the modification of the C9-N10 bridge region of folic acid. The synthetic route typically involves:

Industrial Production Methods: Industrial production of 11-Oxahomofolic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 11-Oxahomofolic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxo groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of 11-Oxahomofolic acid with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

11-Oxahomofolic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 11-Oxahomofolic acid involves the inhibition of thymidylate synthetase. This enzyme is responsible for the methylation of deoxyuridine monophosphate to thymidine monophosphate, a crucial step in DNA synthesis. By inhibiting this enzyme, 11-Oxahomofolic acid disrupts DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

    Methotrexate: Another folate analogue used as an antitumor agent.

    Pemetrexed: A multi-targeted antifolate used in chemotherapy.

    Raltitrexed: A thymidylate synthetase inhibitor used in cancer treatment.

Uniqueness: 11-Oxahomofolic acid is unique due to its specific structural modifications in the C9-N10 bridge region, which enhance its binding affinity to thymidylate synthetase compared to other folate analogues. This structural uniqueness contributes to its potent antitumor activity .

Properties

Molecular Formula

C20H20N6O7

Molecular Weight

456.4 g/mol

IUPAC Name

2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O7/c21-20-25-16-15(18(30)26-20)23-11(9-22-16)7-8-33-12-3-1-10(2-4-12)17(29)24-13(19(31)32)5-6-14(27)28/h1-4,9,13H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)

InChI Key

KIWDKYBQSARKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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